molecular formula C24H25N3O3S B2858774 5-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2-((3-methoxybenzyl)thio)-6-methylpyrimidin-4(3H)-one CAS No. 1105245-08-6

5-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2-((3-methoxybenzyl)thio)-6-methylpyrimidin-4(3H)-one

Cat. No. B2858774
CAS RN: 1105245-08-6
M. Wt: 435.54
InChI Key: DIALMXZBBMLKIK-UHFFFAOYSA-N
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Description

5-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2-((3-methoxybenzyl)thio)-6-methylpyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C24H25N3O3S and its molecular weight is 435.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • The research includes studies on the synthesis and structural characterization of compounds featuring isoquinoline structures, such as the one . For example, studies on barbituric acid derivatives have revealed the formation of steady intermolecular sandwich-like complexes stabilized by weak hydrogen bonds and π–π stacking, which could provide a basis for understanding the interactions and potential applications of the compound of interest (Khrustalev et al., 2008).

Catalysis and Chemical Reactions

  • Research on Rh(III)-catalyzed oxidative olefination indicates the potential for compounds with isoquinoline structures to participate in catalytic processes that are mild, practical, and selective. This type of research underscores the versatility of these compounds in synthetic chemistry, possibly including the synthesis of the compound (Rakshit et al., 2011).

Potential Biological Applications

  • Several studies focus on the synthesis of heterocyclic compounds, including those with structures related to the compound of interest, exploring their potential biological and pharmacological applications. For instance, research on the synthesis of phthalideisoquinoline and protoberberine alkaloids involves reactions that could be relevant to understanding the bioactivity of similar compounds (Orito et al., 1999).

properties

IUPAC Name

5-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-2-[(3-methoxyphenyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S/c1-16-21(13-22(28)27-11-10-18-7-3-4-8-19(18)14-27)23(29)26-24(25-16)31-15-17-6-5-9-20(12-17)30-2/h3-9,12H,10-11,13-15H2,1-2H3,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIALMXZBBMLKIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)SCC2=CC(=CC=C2)OC)CC(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2-((3-methoxybenzyl)thio)-6-methylpyrimidin-4(3H)-one

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